1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one is a complex organic compound that belongs to the family of spirocyclic heterocycles. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is categorized under spiro compounds, which are characterized by their unique structural feature of two or more rings sharing a single atom.
This compound is synthesized through various organic reactions involving isoquinoline and piperidine derivatives. The classification of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one places it within the broader category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties.
The synthesis of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of isoquinoline derivatives with piperidine derivatives.
For example, a synthesis pathway may involve the reaction of homophthalic anhydride with an amine derived from piperidine, leading to the desired spiro compound with high yields .
The molecular structure of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one features a spiro configuration that includes a piperidine ring fused to an isoquinoline moiety.
The reactivity of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one can be explored through various chemical transformations:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit a range of activities including antitumor and neuroprotective effects .
The physical properties of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one include:
Chemical properties include:
The applications of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one span various fields:
The spirocyclic core present in 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one (CAS 159634-82-9) exemplifies a structurally privileged chemotype gaining prominence in modern drug discovery. Characterized by a perpendicular ring fusion at the C4 position of isoquinoline and piperidine, this scaffold imposes significant three-dimensionality with a sp³-hybridized spiro carbon, distinguishing it from flat aromatic systems [4] [7]. The molecular formula (C₁₅H₂₀N₂O) and weight (244.33 g/mol) reflect balanced lipophilicity and heteroatom content, favorable for drug-like properties [1] [3].
Table 1: Fundamental Chemical Identifiers of 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one
Property | Value |
---|---|
CAS Registry Number | 159634-82-9 |
IUPAC Name | 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one |
Molecular Formula | C₁₅H₂₀N₂O |
Molecular Weight | 244.33 g/mol |
SMILES | CC(=O)N1CC2=C(C=CC=C2)C3(CCNCC3)C1 |
Purity Specification | >97% (HPLC) |
Spirocyclic architectures like this scaffold exhibit enhanced three-dimensional character compared to planar frameworks, improving target selectivity by accessing unique binding pockets. The orthogonal ring fusion restricts conformational flexibility, reducing entropy penalties upon protein binding [4] [7]. The isoquinoline moiety provides a rigid aromatic surface for π-π stacking, while the spiro-piperidine introduces a basic nitrogen (pKa ~8.5–10.5) critical for salt bridge formation with biological targets [3] [5]. This hybrid structure qualifies as a "privileged scaffold" due to its versatile pharmacophore display – the carbonyl group acts as a hydrogen bond acceptor, and the protonatable piperidine nitrogen facilitates membrane penetration at physiological pH [4] [7]. Studies confirm such spirocyclic systems often demonstrate superior metabolic stability and reduced P-glycoprotein efflux compared to non-spirocyclic analogs, enhancing bioavailability [7].
Early synthetic routes to spiro[isoquinoline-4,4'-piperidine] focused on Pictet-Spengler cyclizations or Mannich reactions of substituted phenethylamines, but yielded racemic mixtures with limited structural diversity [4]. Advances in asymmetric catalysis and ring-closing metathesis enabled enantioselective synthesis of chiral spirocenters after 2010 [7]. The specific derivative, 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one, emerged as a key intermediate in neurology-focused programs, optimized via N-acetylation to balance lipophilicity and solubility (LogP ~2.1) [3] [9]. Its adoption accelerated with commercial availability from suppliers (e.g., BLD Pharm, ChemScene) cataloging it as a "building block" for CNS drug discovery [3] [9].
This scaffold’s therapeutic versatility stems from its ability to modulate diverse protein classes. In neurology, derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), notably mGluR4, implicated in Parkinson’s disease [5]. In cardiovascular contexts, furoxan-coupled analogs function as dual-acting agents releasing nitric oxide (NO) while inhibiting phosphodiesterase-5 (PDE5), enhancing vasodilation [2]. Hybridization strategies leverage the spiro-piperidine’s synthetic tractability to conjugate NO-donating groups (e.g., furoxans), amplifying cGMP-dependent pathways for erectile dysfunction treatment [2].
Step 1: Condense benzylamine with acrylonitrile, followed by Dieckmann cyclization to form 1-benzyl-4-phenylpiperidine-4-carbonitrile (3) [2].Step 2: Hydrolyze nitrile 3 to carboxylic acid 4, then convert to acid chloride 5 using SOCl₂.Step 3: Couple with methyl glycinate to afford methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate (6), then cyclize via Bischler-Napieralski reaction [2].Step 4: Hydrogenolysis to remove benzyl, then acetylation yields title compound.
Route 2: Spirocyclization via Intramolecular Mannich
Isoquinoline precursor treated with formaldehyde and piperidine under acid catalysis forms spirocycle via iminium ion capture [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1